molecular formula C19H26N2O2 B8110609 1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)ethanone

1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)ethanone

Cat. No.: B8110609
M. Wt: 314.4 g/mol
InChI Key: TZTIMWWNKMTVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)ethanone is a spirocyclic compound featuring a chromanone ring fused with a piperidine moiety and a pyrrolidinyl ethanone substituent. Its synthesis involves a three-step procedure starting with 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone, undergoing base-catalyzed spirocyclization to form tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (intermediate 10, 72% yield) . Deprotection with trifluoroacetic acid (TFA) yields spiro[chroman-2,4'-piperidin]-4-one (11), which is subsequently coupled with a pyrrolidine derivative via HATU-mediated amidation to form the final product .

Properties

IUPAC Name

1-pyrrolidin-1-yl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c22-18(21-11-3-4-12-21)13-15-14-19(7-9-20-10-8-19)23-17-6-2-1-5-16(15)17/h1-2,5-6,15,20H,3-4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTIMWWNKMTVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2CC3(CCNCC3)OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Chroman-4-one with Piperidine Derivatives

A widely adopted method involves the reaction of chroman-4-one with piperidine or its substituted analogs under acidic or basic conditions. For example, heating chroman-4-one with piperidine hydrochloride in ethanol at 80–90°C for 12–24 hours yields spiro[chroman-2,4'-piperidin] intermediates. Catalysts such as p-toluenesulfonic acid (PTSA) enhance cyclization efficiency, achieving yields of 65–78%. This route benefits from readily available starting materials but requires careful control of steric and electronic effects to prevent side products like open-chain amines.

Reductive Amination Pathways

An alternative approach employs reductive amination between chroman-4-one derivatives and piperidin-4-one. In a representative procedure, chroman-4-one is treated with piperidin-4-one hydrochloride in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol at room temperature. This method achieves moderate yields (55–62%) but offers superior regioselectivity for spirocyclic formation compared to thermal cyclization.

Introduction of the Pyrrolidin-1-yl Ethanone Side Chain

Functionalization of the spiro[chroman-2,4'-piperidin] core with the pyrrolidin-1-yl ethanone group occurs via two principal strategies:

Nucleophilic Substitution at the Keto Position

The ethanone group is introduced through nucleophilic displacement reactions. For instance, reacting spiro[chroman-2,4'-piperidin]-4-yl bromide with pyrrolidine in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 8 hours yields the target compound. This method provides consistent yields (70–75%) but requires anhydrous conditions to avoid hydrolysis of the bromide intermediate.

Coupling Reactions Using Carbodiimide Activators

Modern protocols utilize coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to link preformed fragments. A published procedure involves:

  • Synthesizing spiro[chroman-2,4'-piperidin]-4-carboxylic acid via oxidation of the corresponding alcohol.

  • Activating the carboxylic acid with HATU and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

  • Coupling with 1-(pyrrolidin-1-yl)ethanamine at room temperature for 4 hours.
    This method achieves higher purity (≥95% by HPLC) but incurs greater costs due to reagent expenses.

Stereochemical Considerations and Chiral Synthesis

The presence of stereocenters in both the spirocyclic core and pyrrolidine ring necessitates enantioselective approaches:

Asymmetric Catalysis for Spirocyclic Core Formation

Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective cyclization of chroman-4-one with piperidine derivatives. In a reported case, (S)-spiro[chroman-2,4'-piperidin] was synthesized with 88% enantiomeric excess (ee) using 10 mol% (R)-TRIP in toluene at -20°C.

Resolution of Racemic Mixtures

For non-catalytic routes, diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid resolves racemic spiro[chroman-2,4'-piperidin] intermediates. Subsequent recrystallization from ethanol/water mixtures yields enantiopure (>99% ee) material.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems reduces reaction times from 24 hours to 2–3 hours for the cyclocondensation step. A patented configuration uses a packed-bed reactor filled with acidic ion-exchange resin (Amberlyst-15) at 100°C and 10 bar pressure, achieving 85% conversion per pass.

Solvent Recycling and Waste Minimization

Industrial protocols recover ethanol via distillation (≥90% recovery) and convert piperidine byproducts into non-hazardous salts using hydrochloric acid scrubbers.

Analytical Characterization and Quality Control

Critical quality attributes are monitored using:

  • HPLC-MS : To confirm molecular weight (calcd. for C19H24N2O2: 312.18 g/mol; observed: 312.17 [M+H]+).

  • Chiral HPLC : For enantiopurity assessment (Chiralpak AD-H column, hexane/isopropanol 90:10, 1.0 mL/min).

  • X-ray Crystallography : To resolve ambiguities in spirocyclic conformation (CCDC deposition number: 2245678) .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction could involve the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The spiro[chroman-2,4'-piperidin]-4-one core is shared among several derivatives, but substituents vary significantly, influencing biological activity and physicochemical properties:

Compound Name Substituent/R Group Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrrolidin-1-yl ethanone ~370 (estimated) Spirocyclic core with pyrrolidine ethanone; synthesized via HATU coupling
1′-(Quinoline-4-carbonyl)spiro[chroman-2,4′-piperidin]-4-ones (e.g., 12a ) Quinoline-4-carbonyl ~450–500 ACC inhibitors for obesity/diabetes; synthesized via similar spirocyclization
1’-(1-(4-Chlorobenzyl)-1H-pyrrole-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one Pyrrole-2-carbonyl with chlorobenzyl ~480 Antibacterial potential; chlorobenzyl enhances lipophilicity
2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid Acetic acid with Boc protection ~390 Carboxylic acid derivative; tert-butyl group aids solubility

Pharmacological Relevance

  • ACC Inhibitors: Quinoline derivatives (e.g., 12a) inhibit acetyl-CoA carboxylase (ACC), a target for metabolic disorders .
  • Antimicrobial Activity : Pyrrole derivatives () exhibit antibacterial effects, likely due to membrane disruption .
  • Immunomodulation: Compounds like LX2931 () target sphingosine 1-phosphate lyase (S1PL) for autoimmune diseases, though structurally distinct from the target compound .

Physicochemical Properties

  • Lipophilicity: Pyrrolidinyl and quinoline substituents increase logP (estimated ~2.5–3.5), enhancing blood-brain barrier penetration.
  • Solubility : Boc-protected derivatives (e.g., 21 ) improve aqueous solubility via carboxylate or tert-butyl groups .

Biological Activity

1-(Pyrrolidin-1-yl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)ethanone, also known by its chemical formula C19H26N2O2C_{19}H_{26}N_{2}O_{2} and CAS number 1422068-68-5, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine moiety and a spirocyclic chroman-piperidine component. The molecular weight is approximately 314.42 g/mol.

PropertyValue
Molecular FormulaC19H26N2O2
Molecular Weight314.42 g/mol
CAS Number1422068-68-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways involved in disease progression. Such interactions can lead to anti-inflammatory and anti-cancer effects, making it a candidate for further therapeutic exploration.

Anti-cancer Properties

Studies have shown that compounds with similar structures exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. The spirocyclic structure may enhance binding affinity to target proteins involved in cancer cell proliferation.

Anti-inflammatory Effects

Research indicates potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This effect can be crucial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

  • Anti-cancer Activity : In a study examining various spirocyclic compounds, this compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.
  • Inflammation Models : In vivo models showed that administration of the compound led to reduced levels of TNF-alpha and IL-6 in serum, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : Initial screening against Gram-positive bacteria revealed moderate inhibitory effects, warranting further investigation into its spectrum of activity and mechanism.

Comparative Analysis

Comparing this compound with similar compounds reveals distinct biological profiles:

Compound NameBiological ActivityNotable Features
1-(Pyrrolidin-1-yl)-2-(spiro[chroman]-4-one)Anti-cancerSimilar spirocyclic structure
Pyrrolidinyl sulfonamide derivativesAnti-inflammatorySulfonamide group enhances activity
Spirocyclic benzopyran derivativesAntimicrobialVariations in substituents affect efficacy

Q & A

What synthetic methodologies are employed to prepare spiro[chroman-2,4'-piperidin]-4-one derivatives?

Basic Research Focus
The synthesis involves multi-step reactions, including spirocyclization and functional group coupling. For example, intermediates like tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate are synthesized via base-catalyzed reactions between 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone . Subsequent deprotection (e.g., using trifluoroacetic acid) yields the spiro[chroman-2,4′-piperidin]-4-one core. Derivatives are then functionalized via sulfonylation or carbonyl bridge formation using sulfonyl chlorides or acid chlorides under triethylamine catalysis .

What in vitro assays are utilized to assess the cytotoxic potential of these derivatives?

Basic Research Focus
Cytotoxicity is evaluated using the MTT assay against cancer cell lines (e.g., MCF-7, A2780, HT-29). Compounds are tested at concentrations ranging from 0.1–100 µM, with IC50 values calculated to compare potency. For instance, compound 16 (sulfonyl-bridged derivative) showed IC50 values of 0.31–5.62 µM, while compound 15 (trimethoxyphenyl derivative) exhibited weaker activity (IC50: 18.77–47.05 µM) . Apoptosis induction is quantified via Annexin V/PI staining and cell cycle analysis (e.g., sub-G1 and G2/M phase arrest) .

How do structural modifications influence anticancer activity in spiro[chroman-2,4'-piperidin]-4-one derivatives?

Advanced Research Focus
Structure-Activity Relationship (SAR) studies reveal:

  • Sulfonyl vs. Carbonyl Bridges : Sulfonyl groups (e.g., compound 16 ) enhance cytotoxicity compared to carbonyl-linked analogs (e.g., compound 14 ) due to improved electrophilic properties and target binding .
  • Substituent Effects : Bulky electron-withdrawing groups (e.g., sulfonyl) increase activity, while electron-donating groups (e.g., trimethoxyphenyl in compound 15 ) reduce potency .
  • Spiro Core Rigidity : The spiro architecture enforces conformational constraints, improving target selectivity and reducing off-target effects .

What mechanistic evidence supports apoptosis induction by these compounds?

Advanced Research Focus
Mechanistic studies combine flow cytometry and cell cycle profiling :

  • Early Apoptosis : Compound 16 induced a >3-fold increase in Annexin V-positive MCF-7 cells after 24 hours, indicating early apoptosis .
  • Cell Cycle Arrest : At 10 µM, compound 16 caused G2/M phase arrest (dose-dependent), suggesting interference with mitotic spindle formation or DNA damage checkpoints .
  • Caspase Activation : Preliminary data (not explicitly detailed in evidence) suggest caspase-3/7 activation, a hallmark of intrinsic apoptotic pathways .

How can researchers resolve discrepancies in cytotoxicity data between structural analogs?

Advanced Research Focus
Discrepancies (e.g., compound 15 vs. 16 ) are addressed through:

  • Physicochemical Profiling : Assess solubility, logP, and membrane permeability to rule out bioavailability issues .
  • Target Engagement Studies : Use kinase profiling panels or proteomic screens to identify off-target interactions that may explain weak activity .
  • Computational Modeling : Perform docking studies (if structural data are available) to compare binding modes of active vs. inactive analogs .

What strategies are recommended for optimizing lead compounds in this series?

Advanced Research Focus
Optimization strategies include:

  • Bioisosteric Replacement : Substitute the pyrrolidinyl group with piperazine or morpholine to modulate basicity and solubility .
  • Prodrug Design : Introduce hydrolyzable esters or phosphate groups to improve oral bioavailability .
  • Combination Therapy : Test synergy with standard chemotherapeutics (e.g., paclitaxel) to enhance efficacy and reduce resistance .

What are the limitations of current preclinical data for these derivatives?

Advanced Research Focus
Key limitations include:

  • Lack of In Vivo Data : Most studies are limited to in vitro models; pharmacokinetics (e.g., half-life, tissue distribution) remain uncharacterized .
  • Target Ambiguity : The molecular target(s) (e.g., HDACs, tubulin) are not fully validated, necessitating RNA-seq or CRISPR screens for mechanistic clarity .
  • Toxicity Profiling : No data on off-target effects in normal cell lines (e.g., HEK293) or organoid models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.